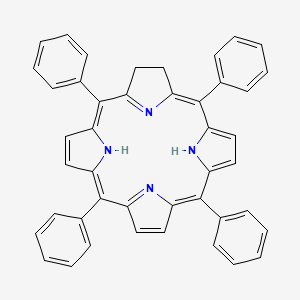

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin

Descripción

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin (TPDH) is a modified porphyrin featuring two hydrogenated β-pyrrolic positions (2,3-positions), reducing its aromaticity compared to fully conjugated porphyrins. Its molecular formula is C₄₄H₃₂N₄ (vs. C₄₄H₃₀N₄ for tetraphenylporphyrin, TPP), with a molecular weight of 618.76 g/mol . Structurally, TPDH belongs to the chlorin family, which includes dihydroporphyrins, but its tautomerism has been debated. This structural distinction affects electronic properties and reactivity.

Propiedades

IUPAC Name |

5,10,15,20-tetraphenyl-2,3,22,24-tetrahydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-25,27,46-47H,26,28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHWYXCUXNAHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572178 | |

| Record name | 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2669-65-0 | |

| Record name | 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reduction of 5,10,15,20-Tetraphenylporphyrin Precursors

The most common approach to preparing 5,10,15,20-tetraphenyl-2,3-dihydroporphyrin is through selective reduction of 5,10,15,20-tetraphenylporphyrin or its functionalized derivatives. This typically involves:

- Starting Material : 5,10,15,20-tetraphenylporphyrin or metallated derivatives (e.g., copper(II) complexes).

- Reduction Agents : Mild reducing agents such as sodium methoxide in the presence of electron acceptors like nitrobenzene have been employed to facilitate selective reduction at the β-pyrrolic positions, leading to the formation of chlorins and dihydroporphyrins.

- Reaction Conditions : Reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) at ambient or slightly elevated temperatures (room temperature to 50 °C) for extended periods (4 to 18 hours).

- The inclusion of nitrobenzene as a hydride or electron acceptor significantly improves the yield and selectivity of the reaction, favoring the formation of 2,3-dihydroporphyrin derivatives (chlorins).

- Under optimized conditions (e.g., sodium methoxide with nitrobenzene in DMF at room temperature for 18 hours), yields of the chlorin product can reach up to 90%, with minor side products such as 2-methoxy-substituted porphyrins formed in smaller amounts (1–5%).

- Increasing the temperature above 50 °C shifts the product distribution, decreasing the yield of dihydroporphyrins and increasing other byproducts, including unsubstituted porphyrins at reflux temperatures (~153 °C).

Functionalization via Nucleophilic Substitution on Nitro-Substituted Porphyrins

Another preparative strategy involves the use of 2-nitro-5,10,15,20-tetraphenylporphyrin intermediates, which undergo nucleophilic substitution reactions to yield dihydroporphyrin derivatives:

- Nucleophiles Used : Methoxide, benzenethiolate, ethanethiolate, and other soft nucleophiles.

- Mechanism : Nucleophilic displacement of the nitro group at the β-position leads to substitution products that can be further reduced or transformed into dihydroporphyrins.

- Metallated Intermediates : Metalloporphyrin complexes (e.g., copper(II) complexes) are often used to stabilize intermediates and facilitate selective substitution.

This method allows for the synthesis of 2-alkoxy- and 2-hydroxy-substituted dihydroporphyrins, which are valuable intermediates for further functionalization or direct applications.

Reaction with Active Methylene Compounds and Base

Selective formation of reduced porphyrin derivatives, including dihydroporphyrins, can also be achieved by reacting 2-nitro-5,10,15,20-tetraphenylporphyrin with active methylene compounds (e.g., malonates, malononitrile) in the presence of a base:

- Reaction Type : Sequential Michael additions followed by intramolecular nucleophilic displacement of a secondary nitro group.

- Product Control : The selectivity between nitrochlorins, cyclopropylchlorins, and functionalized trans-chlorins is governed by steric and thermodynamic factors, as well as reaction temperature.

- Temperature Effects : Ambient temperatures or bulky substituents favor nitrochlorins and cyclopropylchlorins, while higher temperatures favor disubstituted trans-chlorins.

- Applications : This methodology provides a versatile route to a wide range of reduced porphyrins, including the 2,3-dihydroporphyrin derivatives, with potential use in photodynamic therapy.

Nitration and Subsequent Reduction Strategies

Although nitration primarily introduces nitro groups on β-positions of the porphyrin ring, these nitro-substituted porphyrins serve as key intermediates for preparing dihydroporphyrins:

- Nitration Conditions : Treatment of metallated tetraphenylporphyrins (Cu, Ni, Co complexes) with dilute nitric acid in chloroform at room temperature produces β,β-dinitro derivatives.

- Yields : Optimized nitration yields of β,β-dinitro-5,10,15,20-tetraphenylporphyrins can reach up to 73%.

- Subsequent Transformations : These dinitro derivatives can be converted into dihydroporphyrins by reduction or nucleophilic substitution pathways, serving as valuable building blocks for further functionalization.

Data Table: Summary of Preparation Methods and Conditions

Research Findings and Analysis

The reduction of 2-nitro-metalloporphyrins in the presence of electron acceptors like nitrobenzene is a highly efficient method for synthesizing 5,10,15,20-tetraphenyl-2,3-dihydroporphyrins, with yields up to 90% under mild conditions. This method preserves the macrocyclic aromaticity and allows for selective β-pyrrolic reduction.

The nucleophilic substitution approach on nitro-substituted porphyrins provides access to a variety of functionalized dihydroporphyrins, expanding the chemical space for further modifications. This method benefits from the stability of metallated intermediates and the versatility of nucleophiles.

The reaction with active methylene compounds introduces a novel pathway to reduced porphyrins, including dihydroporphyrins, through controlled Michael additions and intramolecular displacements. This approach allows fine-tuning of product selectivity by adjusting steric and thermal parameters.

The nitration of metallated porphyrins is a crucial preparative step that yields β,β-dinitro derivatives, which serve as key intermediates for subsequent reduction to dihydroporphyrins. Optimization of nitration conditions is essential to maximize yield and selectivity.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

TPDH undergoes nucleophilic additions at the β-pyrrolic positions, particularly with oxyanions (e.g., methoxide, benzyl oxide). These reactions are metal-dependent and temperature-sensitive:

Table 1: Reaction of Metallated TPDH Derivatives with Methoxide

| Metal Ion | Temperature | Major Product | Yield (%) |

|---|---|---|---|

| Cu(II) | 25°C | 2,2-Dimethoxy-3-nitro-2,3-dihydroporphyrin | 90 |

| Ni(II) | 25°C | trans-2-Methoxy-3-nitro-2,3-dihydroporphyrin | 29 |

| Fe(III)Cl | 25°C | 2-Methoxy-3-nitroporphyrin | 51 |

| Cu(II) | 120°C | Denitrated TPP | 53 |

Mechanistic Insights :

-

At low temperatures, nucleophilic addition dominates, forming dihydro intermediates.

-

Elevated temperatures favor radical pathways (e.g., denitration via single-electron transfer) .

Oxidation and Radical Pathways

TPDH derivatives participate in radical-mediated reactions under oxidative conditions:

-

Denitration : Reaction with sodium methoxide in refluxing DMF (153°C) removes nitro groups, yielding unsubstituted TPP .

-

Oxidative Aromatization : Treatment with CAN (ceric ammonium nitrate) in CH₂Cl₂ converts dihydroporphyrins back to fully aromatic porphyrins .

Nitration Reactions

Nitration of TPDH metal complexes introduces nitro groups at adjacent β-pyrrolic positions:

Table 2: Nitration of Cu(II)-TPDH with HNO₃

| Nitric Acid (%) | Time (min) | Product | Yield (%) |

|---|---|---|---|

| 25 | 30–40 | 2-Nitro-TPDH | 65 |

| 50 | 60 | 2,7-Dinitro-TPDH | 22 |

Key Observations :

-

Nitration occurs regioselectively at the β-positions adjacent to the dihydro region .

-

Higher acid concentrations and prolonged reaction times favor dinitro derivatives .

Substitution Reactions

TPDH reacts with thiolates and amines via nucleophilic substitution:

-

Thiolates : Displacement of nitro groups yields thioether derivatives (e.g., 2-(phenylthio)-TPDH) .

-

Hydroxide : Forms 2-hydroxy-TPDH, a precursor for further functionalization .

Thermal Stability and Rearrangements

Heating TPDH derivatives in DMF induces structural rearrangements:

Aplicaciones Científicas De Investigación

Chemical Catalysis

TPD as a Catalyst:

- TPD and its metal complexes are widely utilized as catalysts in organic synthesis. They facilitate various reactions due to their ability to stabilize reactive intermediates and enhance reaction rates. For instance, cobalt(II) and nickel(II) derivatives of TPD have shown effectiveness in promoting oxidation and reduction reactions .

| Catalytic Activity | Metal Complex | Reaction Type |

|---|---|---|

| Oxidation | Cobalt(II) | Hydrocarbon oxidation |

| Reduction | Nickel(II) | Alkene hydrogenation |

Photodynamic Therapy (PDT)

Therapeutic Applications:

- TPD has garnered attention in the field of photodynamic therapy for cancer treatment. Its ability to absorb light and produce reactive oxygen species (ROS) upon irradiation makes it a potent agent for targeting tumor cells. Studies have demonstrated that TPD derivatives can effectively induce necrosis in cancerous tissues while minimizing damage to surrounding healthy cells .

Mechanism of Action:

- Upon activation by light, TPD generates singlet oxygen (), which is cytotoxic to cancer cells. This mechanism is particularly useful for treating various cancers such as head and neck cancers, liver cancer, and skin malignancies.

| Cancer Type | TPD Derivative Used | Efficacy |

|---|---|---|

| Head and Neck Cancer | N-Me-NC-m-THPP | Significant necrosis observed |

| Liver Cancer | Tetrahydroxyphenyl derivative | Effective tumor reduction |

Materials Science

Dye Applications:

- TPD is also employed in materials science as a dye due to its vibrant color and stability. It is used in the fabrication of sensors and organic photovoltaic devices. The compound's electronic properties allow it to participate in charge transfer processes, enhancing the efficiency of these devices .

Biological Studies

Antioxidant Properties:

- Recent studies have highlighted the antioxidant capabilities of TPD derivatives. These compounds exhibit significant radical scavenging activity, which can be beneficial for mitigating oxidative stress-related diseases .

| Assay Type | Radical Scavenging Activity (μM TE/mg extract) |

|---|---|

| DPPH Assay | 881.49 ± 44.6 |

| ABTS Assay | 866.86 ± 50.0 |

Case Studies

- Photodynamic Therapy Efficacy:

- Catalytic Reactions:

- Antioxidant Activity Assessment:

Mecanismo De Acción

The mechanism of action of 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin involves its ability to absorb light and transfer energy to other molecules. This property is crucial in applications such as photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive species that cause cellular damage.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

Tautomerism in TPC : NMR studies confirm 7,8-dihydro positions, with proton transfer rates influenced by isotopic substitution .

Coordination Chemistry : Heteroatom substitution (S, O) in porphyrins significantly alters metal-binding affinity, with HSP < TPP < HOP .

Biomedical Formulations : Liposomal mTHPC (Foslip®) shows superior tumor diffusion due to lipid-based delivery .

Actividad Biológica

Introduction

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin (TPD) is a synthetic porphyrin derivative notable for its diverse biological activities. This compound exhibits significant potential in various fields, including photodynamic therapy (PDT), antioxidant applications, and antimicrobial properties. The following sections explore its biological activity through detailed research findings and case studies.

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin is a member of the porphyrin family characterized by a macrocyclic structure consisting of four pyrrole rings linked by methine bridges. Its unique structure allows it to interact with various biological systems effectively.

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₂₃N₄ |

| Molecular Weight | 469.53 g/mol |

| Solubility | Soluble in organic solvents |

| Absorption Max | 420 nm (visible region) |

Antioxidant Activity

TPD has demonstrated strong antioxidant properties. Studies indicate that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity is often measured using assays such as DPPH and ABTS.

Case Study: Antioxidant Evaluation

In a study evaluating the antioxidant activity of TPD, it was found that the compound exhibited a Trolox Equivalent Antioxidant Capacity (TEAC) of 881.49 μM TE/mg extract in the DPPH assay and 866.86 μM TE/mg extract in the ABTS assay . These results suggest that TPD can be an effective agent in combating oxidative damage.

Photodynamic Therapy (PDT)

TPD's ability to produce reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy. This therapeutic approach involves the use of light-sensitive compounds to induce cell death in targeted tissues.

Research Findings on PDT

A study highlighted the efficacy of TPD in PDT against cancer cells. When administered to tumor-bearing mice and exposed to light, TPD significantly reduced tumor size compared to controls . The mechanism involves the generation of singlet oxygen upon irradiation, which induces apoptosis in malignant cells.

Antimicrobial Activity

TPD has also been investigated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity of TPD

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

In a study assessing its antimicrobial efficacy, TPD showed significant inhibitory activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential use as an antimicrobial agent .

The biological activities of TPD can be attributed to its unique chemical structure and the ability to interact with cellular components. The mechanisms include:

- Free Radical Scavenging : TPD neutralizes free radicals due to its conjugated π-electron system.

- Singlet Oxygen Generation : Upon light activation, TPD generates singlet oxygen, which is cytotoxic to cancer cells.

- Membrane Disruption : TPD can integrate into bacterial membranes, leading to increased permeability and cell lysis.

Q & A

Basic: What are the standard synthetic routes for preparing 5,10,15,20-tetraphenyl-2,3-dihydroporphyrin derivatives, and how can reaction conditions be optimized?

The most common method involves condensation of pyrrole with substituted benzaldehydes under acidic conditions. For example, nitrobenzene and glacial acetic acid at 120°C are used to synthesize tetrakis(2,6-dichlorophenyl)porphyrin via electrophilic aromatic substitution . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of pyrrole to aldehyde), inert atmosphere (argon), and purification via column chromatography (silica gel with dichloromethane/methanol gradients, 99:1) . Reaction time (2–24 hours) and acid catalysts (BF₃∙Et₂O or TFA) significantly influence yield and regioselectivity .

Basic: How can spectroscopic techniques (NMR, UV/Vis, HRMS) validate the structural integrity of tetraphenylporphyrin derivatives?

- ¹H/¹³C-NMR : Confirm substituent positions via chemical shifts. For example, β-pyrrolic protons in 5,10,15,20-tetraphenylporphyrin appear at δ 8.5–9.0 ppm, while aryl protons resonate at δ 7.2–7.8 ppm .

- UV/Vis : Q-bands (500–700 nm) and Soret bands (~420 nm) indicate π→π* transitions; redshifted peaks suggest extended conjugation or substituent effects .

- HRMS : Accurately verify molecular formulas (e.g., C₇₂H₈₃N₄O₂₀ [M+H]⁺: calcd. 1323.5601, found 1323.5552) .

Advanced: What strategies address regioselectivity challenges in introducing fluorinated or glycosylated substituents to the porphyrin macrocycle?

Fluorinated substituents (e.g., tetrafluorophenyl groups) require careful handling of electron-deficient aldehydes. Use of α-diones or Grignard reagents enables selective functionalization at the β-pyrrolic positions . Glycosylation via trichloroacetimidate donors (e.g., heptaacetyl-α-D-lactose) under BF₃ catalysis achieves regioselective C-glycosidic bonds at the meso-phenyl positions . Steric hindrance from bulky groups (e.g., tetrafluorophenyl) necessitates longer reaction times (overnight in dry DMF) .

Advanced: How do acid-base properties of tetraphenylporphyrins influence their stability in catalytic or biomedical applications?

Protonation at the pyrrolic nitrogen alters electronic properties. For example, diprotonated 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin exhibits enhanced photostability due to reduced HOMO-LUMO gaps . Acidic conditions (HCl in THF) can demetallate metalloporphyrins, but stability varies with substituents: electron-withdrawing groups (NO₂, Cl) increase resistance to hydrolysis .

Basic: What purification methods are most effective for isolating tetraphenylporphyrin derivatives with polar substituents?

- Column Chromatography : Silica gel with gradients of dichloromethane/methanol (99:1 to 95:5) resolves polar glycosylated or sulfonated derivatives .

- Recrystallization : Use solvent pairs like dichloromethane/methanol to yield crystalline solids (e.g., 54% yield for glyco-substituted porphyrins) .

- HPLC : Reverse-phase C18 columns separate isomers (e.g., 5,15- vs. 5,10-substituted derivatives) .

Advanced: How can computational modeling predict the electronic and steric effects of substituents on porphyrin reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model substituent effects on frontier orbitals. For example, electron-withdrawing groups (NO₂, F) lower the LUMO, enhancing electrophilic reactivity . Steric maps (e.g., Connolly surface analysis) predict regioselectivity in reactions with bulky reagents like organolithium compounds .

Basic: What safety precautions are critical when handling tetraphenylporphyrins with reactive substituents (e.g., azides, boronate esters)?

- Azides : Avoid shock, friction, or heat (risk of explosion). Use blast shields and remote handling tools .

- Boronate Esters : Store under inert gas (argon) to prevent hydrolysis. Use gloves to avoid skin contact (H315/H319 hazards) .

- General PPE: Lab coat, nitrile gloves, and safety goggles (WGK Germany class 3 for aquatic toxicity) .

Advanced: How do structural modifications (e.g., thioether linkages, dithiaporphyrins) alter photophysical properties compared to classical porphyrins?

Replacing pyrrolic nitrogens with sulfur creates dithiaporphyrins (e.g., 21,23-dithiaporphyrin), redshifted absorption (Δλ ~50 nm), and enhanced intersystem crossing for triplet-state generation . Thioether linkages (e.g., 1-thio-β-D-glucose derivatives) improve aqueous solubility but reduce fluorescence quantum yields due to heavy atom effects .

Basic: What are the key differences in synthetic protocols between free-base porphyrins and their metallated analogs?

- Free-Base : Synthesized directly via condensation (e.g., Lindsey method) .

- Metallated : Post-synthetic metal insertion (e.g., Zn(OAc)₂ in refluxing CHCl₃/MeOH) . Demetallation requires strong acids (25% HCl in THF) . Metal choice (e.g., Fe, Pt) affects catalytic activity and stability .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for tetraphenylporphyrin derivatives?

- Cross-Validation : Compare NMR (solvent effects), HRMS (isotopic patterns), and XRD (crystallographic data) .

- Batch Analysis : Replicate synthesis under identical conditions to isolate experimental variables (e.g., trace O₂ affecting metallation) .

- Literature Review : Prioritize peer-reviewed journals over vendor data (e.g., avoid ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.